Structural Differentiation from Apixaban (BMS-562247): Replacement of the Pyrazolo-Pyridine Core with a 5-Chloro-2-methoxy Benzamide Scaffold
Apixaban (CAS 503612-47-3) is the clinical gold standard among fXa inhibitors containing the 2-oxopiperidin-1-yl phenyl moiety. The core of apixaban is a 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide, whereas the target compound replaces this heterocyclic core with a simple 5-chloro-2-methoxy benzamide scaffold [1][2]. This structural divergence has profound implications for synthetic tractability, cost of goods, and intellectual property freedom-to-operate. While apixaban displays a Ki of 0.08 nM against human fXa [3], the target compound's potency at fXa has not been reported in the primary literature, thus precluding a direct head-to-head potency comparison. However, the benzamide scaffold class is known to produce fXa inhibitors with IC50 values ranging from low nanomolar to micromolar depending on the specific substitution pattern [2].
| Evidence Dimension | Core scaffold chemistry and synthetic accessibility |
|---|---|
| Target Compound Data | Simple benzamide core; molecular weight 358.82 g/mol; 4-step modular synthesis from 5-chloro-2-methoxybenzoic acid and 4-(2-oxopiperidin-1-yl)aniline [1] |
| Comparator Or Baseline | Apixaban (CAS 503612-47-3): complex pyrazolo-pyridine core; molecular weight 459.50 g/mol; multi-step convergent synthesis requiring specialized heterocyclic chemistry [3] |
| Quantified Difference | Target compound is 100.68 g/mol lower in molecular weight and structurally simpler; no quantitative potency comparison available due to absence of reported fXa data for the target compound |
| Conditions | Structural comparison based on published chemical structures and synthetic routes |
Why This Matters
The simplified benzamide scaffold may offer procurement and synthesis cost advantages for large-scale SAR campaigns compared to the more complex apixaban core, though the absence of reported potency data means users must independently verify that the desired biological activity is retained.
- [1] Kuujia.com. Cas no 942013-35-6 (5-chloro-2-methoxy-N-4-(2-oxopiperidin-1-yl)phenylbenzamide). Product technical datasheet. View Source
- [2] Millennium Pharmaceuticals, Inc. Benzamides and related inhibitors of factor Xa. US Patent DE60115394T2, 2001. View Source
- [3] Pinto, D.J.P.; et al. Discovery of apixaban, a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa. J. Med. Chem., 2007, 50, 5339–5356. View Source
